Cas no 1249781-09-6 (2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide)

2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 1249781-09-6
- 1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide
- EN300-679664
- 2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide
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- インチ: 1S/C9H12FNO3S/c1-6(15(11,12)13)8-4-3-7(14-2)5-9(8)10/h3-6H,1-2H3,(H2,11,12,13)
- InChIKey: BSODLOOVNBUMBT-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)S(N)(=O)=O)=CC=C(OC)C=C1F
計算された属性
- せいみつぶんしりょう: 233.05219258g/mol
- どういたいしつりょう: 233.05219258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.325±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 362.8±52.0 °C(Predicted)
- 酸性度係数(pKa): 10.00±0.60(Predicted)
2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679664-10.0g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 10.0g |
$4052.0 | 2023-03-11 | ||
Enamine | EN300-679664-5.0g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 5.0g |
$2732.0 | 2023-03-11 | ||
Enamine | EN300-679664-0.25g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 0.25g |
$867.0 | 2023-03-11 | ||
Enamine | EN300-679664-0.5g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 0.5g |
$905.0 | 2023-03-11 | ||
Enamine | EN300-679664-0.05g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 0.05g |
$792.0 | 2023-03-11 | ||
Enamine | EN300-679664-2.5g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 2.5g |
$1848.0 | 2023-03-11 | ||
Enamine | EN300-679664-1.0g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679664-0.1g |
1-(2-fluoro-4-methoxyphenyl)ethane-1-sulfonamide |
1249781-09-6 | 0.1g |
$829.0 | 2023-03-11 |
2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamideに関する追加情報
Comprehensive Overview of 2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide (CAS No. 1249781-09-6)
2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide (CAS No. 1249781-09-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This sulfonamide derivative features a fluoro and methoxy substitution on the benzene ring, coupled with a methyl group at the α-position, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in enzyme inhibition and receptor modulation, aligning with the growing demand for targeted therapeutics.
The compound’s molecular framework, characterized by the benzenemethanesulfonamide core, offers excellent stability and bioavailability, which are critical for drug development. Recent studies highlight its relevance in addressing oxidative stress-related disorders, a hot topic in precision medicine. With the rise of AI-driven drug design, computational models frequently reference CAS No. 1249781-09-6 as a scaffold for optimizing small-molecule inhibitors. This aligns with industry trends toward sustainable chemistry and green synthesis methods.
In agrochemical applications, 2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide demonstrates promise as a precursor for crop protection agents. Its methoxy and fluoro groups enhance binding affinity to biological targets, a feature leveraged in developing next-generation pesticides with reduced environmental impact. As regulatory pressures mount for eco-friendly formulations, this compound’s role in biodegradable agrochemicals is under active investigation.
From a synthetic chemistry perspective, the compound’s sulfonamide moiety is pivotal for constructing heterocyclic compounds, a key area in medicinal chemistry. Its CAS No. 1249781-09-6 is often cited in patents related to kinase inhibitors and anti-inflammatory agents, reflecting its broad utility. The integration of machine learning in compound screening has further amplified interest in its structure-activity relationships (SAR).
Environmental and safety profiles of 2-Fluoro-4-methoxy-α-methylbenzenemethanesulfonamide are rigorously evaluated, given the emphasis on REACH compliance and OECD guidelines. Its low toxicity and high selectivity make it a candidate for green chemistry initiatives, resonating with global sustainability goals. As the scientific community prioritizes carbon-neutral synthesis, this compound’s scalable production methods are being refined.
In summary, CAS No. 1249781-09-6 represents a multifaceted tool for advancing life sciences and material innovation. Its applications span from drug discovery to agrochemical development, driven by its adaptable chemical architecture. With ongoing research into its mechanistic pathways and industrial scalability, this compound is poised to play a pivotal role in next-generation scientific breakthroughs.
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